rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis
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Overview
Description
rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminooxolan ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis typically involves multiple steps:
Formation of the Aminooxolan Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxolan ring.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable base.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted aminooxolans.
Scientific Research Applications
Chemistry
In chemistry, rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis involves its interaction with specific molecular targets. The triazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The aminooxolan ring may also play a role in binding to proteins or other biomolecules, modulating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol
- rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol monohydrochloride
Uniqueness
The dihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to its mono-hydrochloride or free base forms. This makes it particularly useful in applications where solubility and stability are critical factors.
Properties
Molecular Formula |
C7H14Cl2N4O2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
[1-(4-aminooxolan-3-yl)triazol-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11;;/h1,6-7,12H,2-4,8H2;2*1H |
InChI Key |
IENYCJWTTVKVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)N.Cl.Cl |
Origin of Product |
United States |
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